molecular formula C13H18N2O2 B12977451 4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile

4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile

Cat. No.: B12977451
M. Wt: 234.29 g/mol
InChI Key: DSXXEVVJYYFKMW-UHFFFAOYSA-N
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Description

4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro[4.5]decane core with two oxo groups and an azaspiro moiety, making it an interesting subject for chemical research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile

InChI

InChI=1S/C13H18N2O2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-6,8-10H2

InChI Key

DSXXEVVJYYFKMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7,9-Dioxo-8-azaspiro[45]decan-8-yl)butanenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile is unique due to its combination of oxo groups, azaspiro moiety, and nitrile functionality. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds .

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